3-Ethoxybenzene-1-carboximidamide hydrochloride

Catalog No.
S3657477
CAS No.
25027-74-1
M.F
C9H13ClN2O
M. Wt
200.66 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethoxybenzene-1-carboximidamide hydrochloride

CAS Number

25027-74-1

Product Name

3-Ethoxybenzene-1-carboximidamide hydrochloride

IUPAC Name

3-ethoxybenzenecarboximidamide;hydrochloride

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

InChI

InChI=1S/C9H12N2O.ClH/c1-2-12-8-5-3-4-7(6-8)9(10)11;/h3-6H,2H2,1H3,(H3,10,11);1H

InChI Key

MLQSDZDFNFPEOK-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=N)N.Cl

Canonical SMILES

CCOC1=CC=CC(=C1)C(=N)N.Cl

3-Ethoxybenzene-1-carboximidamide hydrochloride is an organic molecule with the chemical formula C9H13ClN2O. While its origin and specific use in scientific research are not widely documented, its structure suggests potential applications as a building block in organic synthesis or as a functional group in more complex molecules [].


Molecular Structure Analysis

The key features of the molecule include:

  • An aromatic benzene ring with an ethoxy group (C2H5O-) attached at the third position (meta position) [, ].
  • A carboximidamide functional group, consisting of a central carbon atom doubly bonded to an oxygen atom (C=O) and a nitrogen atom (C=N-NH2). This group is attached to the first position (para position) of the benzene ring [, ].
  • A hydrochloride salt (HCl), meaning a hydrogen ion (H+) is associated with a chloride ion (Cl-) to balance the positive charge on the nitrogen atom in the carboximidamide group [, ].

The presence of the aromatic ring and the carboximidamide group suggests potential for various chemical reactions due to the reactivity of these functional groups [].


Chemical Reactions Analysis

  • Hydrolysis: The molecule might undergo hydrolysis, where the C-N bond in the carboximidamide group breaks down in the presence of water, potentially releasing ethoxybenzoic acid and ammonia [].
  • Nucleophilic substitution: The aromatic ring could be susceptible to nucleophilic substitution reactions, where a nucleophile (electron-rich species) replaces the attached ethoxy group with another functional group under specific conditions [].
  • Condensation reactions: The carboximidamide group could participate in condensation reactions with other molecules containing carbonyl groups (C=O) to form more complex structures [].

Physical And Chemical Properties Analysis

  • Melting point and boiling point: Likely to be relatively high due to the presence of the aromatic ring and the hydrogen bonding potential of the amide group [].
  • Solubility: Potentially soluble in polar organic solvents like ethanol or dimethyl sulfoxide (DMSO) due to the presence of the amide and ethoxy groups. Solubility in water might be limited due to the hydrophobic nature of the aromatic ring [].
  • Stability: The molecule might be moderately stable under ambient conditions but could degrade under acidic or basic conditions due to the potential hydrolysis of the amide bond [].

There is currently no documented information regarding the specific mechanism of action of 3-Ethoxybenzene-1-carboximidamide hydrochloride.

As limited information exists on this specific compound, it's crucial to handle it with caution assuming potential hazards common to aromatic and amide-containing molecules. These might include:

  • Mild skin and eye irritation: Due to the potential for the molecule to interact with proteins and membranes in biological tissues [].
  • Respiratory irritation: Inhalation of dust or aerosols containing the compound could irritate the respiratory tract [].

Dates

Modify: 2023-08-20

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